molecular formula C6H15Cl2N3O B13120474 N-Methylpiperazine-1-carboxamidedihydrochloride

N-Methylpiperazine-1-carboxamidedihydrochloride

Cat. No.: B13120474
M. Wt: 216.11 g/mol
InChI Key: YLPUBOJXEXIZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylpiperazine-1-carboxamidedihydrochloride is a chemical compound with the molecular formula C6H13N3O·2HCl. It is a derivative of piperazine, a heterocyclic organic compound, and is commonly used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylpiperazine-1-carboxamidedihydrochloride can be synthesized through the reaction of N-methylpiperazine with phosgene, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and precise control of reaction parameters to maximize yield and purity. The final product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

N-Methylpiperazine-1-carboxamidedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperazine compounds .

Scientific Research Applications

N-Methylpiperazine-1-carboxamidedihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Methylpiperazine-1-carboxamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylpiperazine-1-carboxamidedihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C6H15Cl2N3O

Molecular Weight

216.11 g/mol

IUPAC Name

N-methylpiperazine-1-carboxamide;dihydrochloride

InChI

InChI=1S/C6H13N3O.2ClH/c1-7-6(10)9-4-2-8-3-5-9;;/h8H,2-5H2,1H3,(H,7,10);2*1H

InChI Key

YLPUBOJXEXIZNC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCNCC1.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.